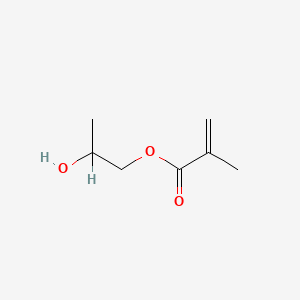
2-Hydroxypropyl methacrylate
Cat. No. B1202032
Key on ui cas rn:
25703-79-1
M. Wt: 144.17 g/mol
InChI Key: VHSHLMUCYSAUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03987090
Procedure details


2-hydroxypropyl methacrylate was prepared in the same apparatus and under the same reaction conditions as described in Example 5 by reacting, hourly, a mixture of 930 g methacrylic acid, 830 g proplyene oxide, 28.8 g N,N-dimethylaminoethanol, 9.3 g i-amyl nitrite and 0.93 g hydroquinone at a temperature of 100° C. After 8 hours of continuous operation, the reactor was free of polymer.



[Compound]
Name
i-amyl nitrite
Quantity
9.3 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:7]1[O:10][CH:8]1[CH3:9].CN(CCO)C.C1(C=CC(O)=CC=1)O>>[C:1]([O:6][CH2:7][CH:8]([OH:10])[CH3:9])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
930 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
830 g
|
|
Type
|
reactant
|
|
Smiles
|
C1C(C)O1
|
|
Name
|
|
|
Quantity
|
28.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCO
|
[Compound]
|
Name
|
i-amyl nitrite
|
|
Quantity
|
9.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.93 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCC(C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
